molecular formula C21H16FNO B2738272 N-[(4-fluorophenyl)methyl]-9H-fluorene-9-carboxamide CAS No. 866155-69-3

N-[(4-fluorophenyl)methyl]-9H-fluorene-9-carboxamide

Cat. No.: B2738272
CAS No.: 866155-69-3
M. Wt: 317.363
InChI Key: OWJWDSZTCPQUDQ-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-9H-fluorene-9-carboxamide is an organic compound that features a fluorene backbone with a carboxamide group and a 4-fluorophenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-9H-fluorene-9-carboxamide typically involves the reaction of 9H-fluorene-9-carboxylic acid with 4-fluorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-9H-florene-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-9H-fluorene-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-9H-fluorene-9-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-benzylbenzamides: Compounds with a benzamide moiety linked to a benzyl group.

    Fluorobenzylamines: Compounds containing a fluorobenzyl group attached to an amine.

Uniqueness

N-[(4-fluorophenyl)methyl]-9H-fluorene-9-carboxamide is unique due to its specific combination of a fluorene backbone and a 4-fluorophenylmethyl substituent, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-9H-fluorene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO/c22-15-11-9-14(10-12-15)13-23-21(24)20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJWDSZTCPQUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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